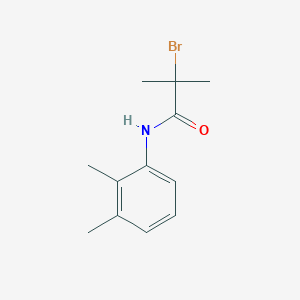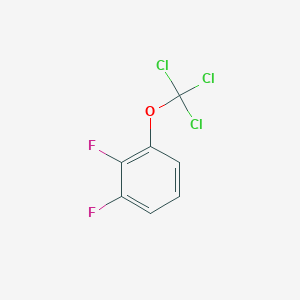![molecular formula C18H23NO3 B1402197 2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid CAS No. 1239714-30-7](/img/structure/B1402197.png)
2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2’-Isobutyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxylic acid” is a chemical compound with the molecular formula C18H23NO3 . It has a molecular weight of 301.39 .
Molecular Structure Analysis
The molecular structure of this compound includes an isoquinoline ring fused with a cyclopentane ring, forming a spiro compound . The compound also contains an isobutyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.39 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available from the current sources.Aplicaciones Científicas De Investigación
Synthesis of Derivatives : Aghekyan et al. (2016) reported the synthesis of dihydroisoquinoline carboxamides, which are derivatives of a similar compound, through the reaction of ethyl 6′,7′-dimethoxy-3′Н-spiro[isoquinoline-1,4′-cyclopentane]-1′-carboxylate with ammonia and isopropylamine, followed by reduction with NaBH4 (Aghekyan & Panosyan, 2016).
Condensation Reactions : Kisel et al. (2002) explored the synthesis of 1,2,3,4-Tetrahydrospiro[isoquinoline-4,1'-cyclopentane]-3-imines and other spirocyclic systems, starting from 1-(2-Bromomethylphenyl)-1-cyclopentanecarbonitrile (Kisel, Kostyrko, & Kovtunenko, 2002).
Propanediol Derivatives Synthesis : In another study by Aghekyan et al. (2015), reactions with phenoxymethyloxiranes led to the synthesis of new propanediol derivatives of a similar compound (Aghekyan, Mkryan, Noravyan, Asatryan, Muradyan, & Panosyan, 2015).
Three-Component Reaction Synthesis : Wang and Yan (2014) demonstrated a novel synthesis method involving a three-component reaction to create spiro compounds, which can be considered structurally related to the compound (Wang & Yan, 2014).
Structural Analysis : Stoyanova et al. (2010) conducted a study on the structural similarity of derivatives of a parent compound in both the crystalline hydrate state and water solution (Stoyanova, Angelova, Petrov, Nikolova, & Shivachev, 2010).
Spiropyrido Construction : Zhang et al. (2017) discussed the synthesis of Spiropyrido[2, 1‐a]isoquinoline through a tandem reaction of Huisgen's 1,4‐dipoles with various alkene dipolarophiles, indicating the versatility of these compounds (Zhang, Han, Sun, & Yan, 2017).
Spiro Cyclization Reaction : Zhou et al. (2022) achieved the synthesis of spiro[benzo[d][1,3]oxazine-4,4'-isoquinoline]s through a unique spirocyclization reaction involving O2 (Zhou, Song, Zhang, & Fan, 2022).
Propiedades
IUPAC Name |
2-(2-methylpropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12(2)11-19-16(20)14-8-4-3-7-13(14)15(17(21)22)18(19)9-5-6-10-18/h3-4,7-8,12,15H,5-6,9-11H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBGOZKZFYLPFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402115.png)

![1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402117.png)

![ethyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1402123.png)
![Methyl 6-acetyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1402124.png)
![1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402125.png)




![ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402133.png)
![Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1402135.png)
